![molecular formula C9H17ClO5 B14350060 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate CAS No. 90948-78-0](/img/structure/B14350060.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is an organic compound with the molecular formula C9H17ClO5 It is a derivative of chloroacetic acid and is characterized by the presence of a chloroacetate group attached to a triethylene glycol monomethyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-[2-(2-Methoxyethoxy)ethoxy]ethanol+Chloroacetyl chloride→2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method also allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and chloroacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
科学研究应用
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymeric materials with specific properties, such as improved solubility and flexibility.
Bioconjugation: The chloroacetate group can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
作用机制
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate primarily involves its reactivity as an electrophile. The chloroacetate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and bioconjugation applications.
相似化合物的比较
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate: This compound is similar in structure but contains an acetate group instead of a chloroacetate group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound lacks the chloroacetate group and is used as a solvent and intermediate in organic synthesis.
Triethylene glycol monomethyl ether: This compound is a simpler analog and is used as a solvent and intermediate in various chemical processes.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is unique due to the presence of both a chloroacetate group and a triethylene glycol monomethyl ether moiety. This combination imparts specific reactivity and solubility properties, making it valuable in specialized applications.
属性
CAS 编号 |
90948-78-0 |
|---|---|
分子式 |
C9H17ClO5 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
InChI 键 |
WFLUSTIVXPJRIP-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


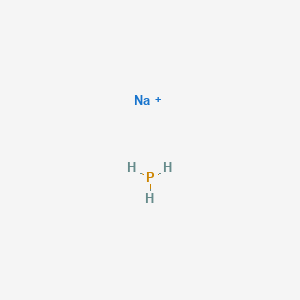
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
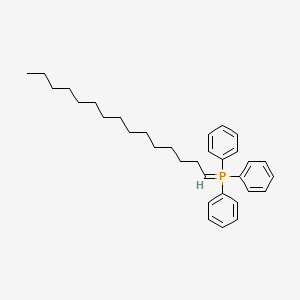
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
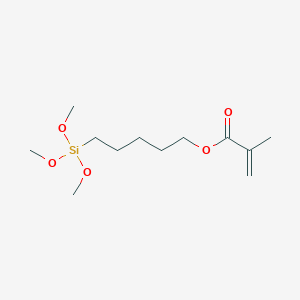
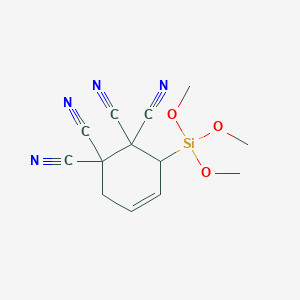
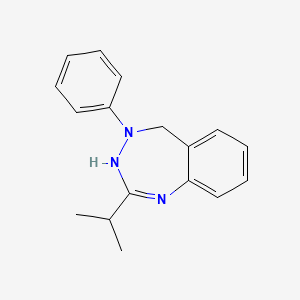
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
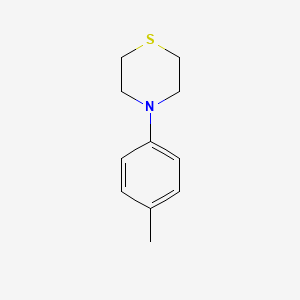
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
